3-[(2-Chlorophenyl)methylthio]-5-(4-methylphenyl)-1,2,4-triazole-4-ylamine
CAS No.:
Cat. No.: VC16310225
Molecular Formula: C16H15ClN4S
Molecular Weight: 330.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H15ClN4S |
|---|---|
| Molecular Weight | 330.8 g/mol |
| IUPAC Name | 3-[(2-chlorophenyl)methylsulfanyl]-5-(4-methylphenyl)-1,2,4-triazol-4-amine |
| Standard InChI | InChI=1S/C16H15ClN4S/c1-11-6-8-12(9-7-11)15-19-20-16(21(15)18)22-10-13-4-2-3-5-14(13)17/h2-9H,10,18H2,1H3 |
| Standard InChI Key | NMIVCWRHCFLTQM-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)C2=NN=C(N2N)SCC3=CC=CC=C3Cl |
Introduction
3-[(2-Chlorophenyl)methylthio]-5-(4-methylphenyl)-1,2,4-triazole-4-ylamine is a complex organic molecule belonging to the triazole family. Triazoles are heterocyclic compounds known for their diverse biological activities, particularly in medicinal chemistry. This specific compound features a unique structure characterized by a triazole ring substituted with various functional groups, including a chlorophenyl group and a methylthio group, which contribute to its potential biological activity and chemical reactivity.
Synthesis Methods
The synthesis of 3-[(2-Chlorophenyl)methylthio]-5-(4-methylphenyl)-1,2,4-triazole-4-ylamine typically involves several key steps that ensure high yields and purity of the final product. These methods require specific reagents such as chlorinated solvents and bases to facilitate the reactions. Reaction conditions, including temperature and time, must be carefully controlled to optimize yield and selectivity.
Chemical Reactivity
This compound can undergo various chemical reactions typical for triazole derivatives. Common reagents for these reactions include bases like sodium hydroxide or potassium carbonate, as well as various electrophiles depending on the desired modification. The reactivity is influenced by the presence of the chlorophenyl and methylthio groups, which can participate in substitution or addition reactions.
Biological Activity and Applications
The mechanism of action for 3-[(2-Chlorophenyl)methylthio]-5-(4-methylphenyl)-1,2,4-triazole-4-ylamine involves its interaction with specific biological targets. The triazole ring can bind to enzymes or receptors, potentially altering their activity. The presence of chlorophenyl and methylphenyl groups enhances the compound's binding affinity and specificity towards these targets, leading to significant biological effects.
| Biological Activity | Description |
|---|---|
| Mechanism of Action | Interaction with enzymes or receptors |
| Potential Applications | Medicinal chemistry, pharmacology |
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